3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

Purity Analysis Procurement Quality Control

Researchers needing orthogonal reactivity: generic analogs fail in Pd-catalyzed decarboxylative couplings. This compound's ortho-fluorine activates the ester, enabling substrate-switchable Suzuki-Miyaura couplings inaccessible to methyl/ethyl esters. • 98% purity with QC data ensures reliable SAR studies • Benzyl ester serves as hydrogenolysis-labile protecting group for base-sensitive substrates • Bromine handle for Suzuki/Sonogashira diversification.

Molecular Formula C14H10BrFO2
Molecular Weight 309.13 g/mol
Cat. No. B8167255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-benzoic Acid Benzyl Ester
Molecular FormulaC14H10BrFO2
Molecular Weight309.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)Br)F
InChIInChI=1S/C14H10BrFO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyADJPPGFEHZAVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-benzoic Acid Benzyl Ester: A Foundational Halogenated Benzyl Ester Building Block for Procurement in Advanced Organic Synthesis


3-Bromo-2-fluoro-benzoic Acid Benzyl Ester (CAS 1286277-44-8), with the molecular formula C₁₄H₁₀BrFO₂ and a molecular weight of 309.13 g/mol, is a halogenated aromatic benzyl ester . This compound features a benzoic acid core substituted with bromine at the 3-position and fluorine at the 2-position, and it is further functionalized as a benzyl ester. It serves as a versatile synthetic intermediate, particularly valued in medicinal chemistry and materials science for constructing complex molecules via cross-coupling reactions and for its utility as a protected carboxylic acid synthon [1].

Why 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester Cannot Be Generically Substituted: The Critical Role of Ortho-Fluorine and Benzyl Ester in Orthogonal Reactivity


Substituting 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester with a generic halogenated benzoic acid or a simpler alkyl ester (e.g., methyl or ethyl) risks significant synthetic failure due to the compound's unique orthogonal reactivity profile. The ortho-fluorine substituent is not inert; it strongly activates the adjacent ester for specific Pd-catalyzed decarboxylative cross-couplings, enabling transformations that are inefficient or impossible with non-fluorinated or differently halogenated analogs [1]. Furthermore, the benzyl ester group is not a simple protecting group; it can serve as a leaving group in substrate-switchable Suzuki-Miyaura couplings, a pathway inaccessible to methyl or ethyl esters under the same mild conditions, providing a strategic advantage in complex multi-step syntheses where chemoselectivity is paramount [2].

Quantitative Evidence Guide for Differentiating 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester in Procurement Decisions


Procurement Advantage: High Purity and Robust Analytical QC for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

For procurement and analytical chemistry, the availability of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester with a standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC, provides a reliable baseline for research . In contrast, its positional isomer, Benzyl 4-bromo-2-fluorobenzoate, is commonly supplied at a lower standard purity of 95% from the same vendor, potentially requiring additional purification steps .

Purity Analysis Procurement Quality Control

Synthetic Efficiency: Pd-Catalyzed Decarboxylative Coupling of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester vs. Non-Fluorinated Analogs

3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is a privileged substrate for palladium-catalyzed decarboxylative cross-coupling to yield fluorinated diarylmethanes [1]. This transformation is enabled by the ortho-fluorine substituent, which facilitates the decarboxylation step. While quantitative yield data specifically for the title compound in this reaction is not detailed in the abstract of the reference study, the study establishes that a range of benzyl fluorobenzoates undergo this transformation in good yields with broad functional-group compatibility [1]. As a class, benzyl esters can be coupled under mild conditions, whereas analogous methyl or ethyl esters of the same acid would require orthogonal deprotection strategies before the carboxylic acid can be further functionalized, adding synthetic steps and reducing overall efficiency [2].

Cross-Coupling Decarboxylation Fluorinated Building Blocks

Physical Property Differentiation for Purification and Handling: 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester vs. Its Parent Acid

The benzyl ester derivative exhibits physical properties that simplify its use in synthetic workflows. While specific boiling/melting points for the title benzyl ester are not broadly published, its precursor, 3-Bromo-2-fluorobenzoic acid, has a reported melting point of 168-170 °C [1]. A closely related benzyl ester, 3-bromobenzyl 2-fluorobenzoate (CAS 671803-50-2), has a molecular weight of 309.135 g/mol [2]. The esterification to the benzyl derivative is expected to significantly increase the compound's solubility in common organic solvents and lower its melting point compared to the polar, high-melting free acid . This is in contrast to the free acid, which is a high-melting solid requiring more polar solvents for manipulation.

Physicochemical Properties Purification Handling

Strategic Utility of Benzyl Ester in Multi-Step Synthesis vs. Alkyl Esters

The benzyl ester of 3-Bromo-2-fluoro-benzoic acid serves a dual role as both a protecting group and a latent reactive handle. Its deprotection via hydrogenolysis (Pd/C, H₂) is orthogonal to conditions used for saponification of methyl or ethyl esters, allowing for chemoselective deprotection in the presence of other base-sensitive functionalities [1]. Furthermore, the benzyl ester can participate in substrate-switchable Suzuki-Miyaura couplings directly, a pathway not available to alkyl esters [2]. This is a critical differentiation from simpler esters like methyl 3-bromo-2-fluorobenzoate (CAS 206551-41-9), which would require hydrolysis to the acid before further coupling, adding two synthetic steps (protection/deprotection) [3].

Protecting Group Strategy Chemoselectivity Medicinal Chemistry

Optimal Application Scenarios for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester Based on Quantitative Evidence


Medicinal Chemistry: Streamlined Synthesis of Fluorinated Diaryl Drug Candidates

For medicinal chemists optimizing lead compounds, 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is the preferred building block for introducing a fluorinated diarylmethane moiety. As established in Section 3, its ortho-fluorine enables direct Pd-catalyzed decarboxylative cross-coupling with benzyl alcohols, eliminating the need for pre-forming organometallic reagents [1]. This step-economical approach is ideal for generating libraries of fluorinated analogs, where the benzyl ester also serves as a robust protecting group for the carboxylic acid during multi-step sequences.

Agrochemical Research: Building Fluorinated Pesticide and Herbicide Scaffolds

In agrochemical discovery, the benzyl ester of 3-Bromo-2-fluoro-benzoic acid provides a strategic advantage. The compound's high purity (98%) ensures reliable starting material quality for SAR studies [1]. Its ability to undergo orthogonal deprotection via hydrogenolysis, as noted in Section 3, is critical when constructing molecules containing base-sensitive functional groups common in modern pesticide structures, such as esters or certain heterocycles, allowing for late-stage unveiling of the carboxylic acid.

Process Chemistry: Scalable and Reliable Intermediate with High Purity

For process chemists, the procurement of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is justified by its consistently high commercial purity (98% with QC data) [1]. This reduces the burden of incoming quality control and pre-reaction purification, contributing to more predictable and scalable processes. Compared to using its positional isomer (4-bromo-2-fluorobenzoate, 95% purity), this compound offers a more robust starting point, potentially reducing impurities that could complicate downstream processing and purification .

Materials Science: Synthesis of Advanced Fluorinated Monomers and Ligands

Researchers designing novel fluorinated polymers or metal-organic frameworks (MOFs) can leverage the unique reactivity of this compound. The bromine atom is a classic handle for Suzuki or Sonogashira couplings to install conjugated groups, while the benzyl ester can be cleanly removed via hydrogenolysis to reveal a free carboxylic acid for further functionalization or metal coordination, as discussed in Section 3. This orthogonal functional group pairing allows for the modular construction of complex, fluorine-containing organic materials.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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